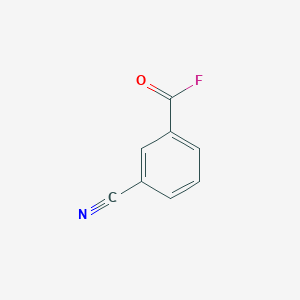

3-Cyanobenzoyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77976-07-9 |

|---|---|

Molecular Formula |

C8H4FNO |

Molecular Weight |

149.12 g/mol |

IUPAC Name |

3-cyanobenzoyl fluoride |

InChI |

InChI=1S/C8H4FNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H |

InChI Key |

LLGFXZPQMCRGQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)F)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyanobenzoyl Fluoride

Direct Fluorination of Carboxylic Acid Precursors

The conversion of carboxylic acids directly into acyl fluorides is a highly desirable transformation in organic synthesis due to the stability and unique reactivity of the resulting acyl fluoride (B91410). cas.cn Acyl fluorides serve as stable alternatives to more reactive acyl chlorides and anhydrides in the synthesis of valuable products like peptides and esters. rsc.org This section explores the use of bench-stable reagents and catalytic systems to achieve this conversion, with a focus on producing 3-cyanobenzoyl fluoride from its corresponding carboxylic acid, 3-cyanobenzoic acid.

The development of stable, solid fluorinating agents has revolutionized the synthesis of acyl fluorides, offering safer and more convenient alternatives to hazardous or volatile reagents. acs.org These reagents allow for straightforward procedures, often at room temperature and without the need for additives or special handling precautions like controlled cooling. acs.orgorganic-chemistry.org

A highly effective and convenient method for the direct conversion of carboxylic acids to acyl fluorides involves the use of the bench-stable solid reagent, tetramethylammonium (B1211777) trifluoromethanesulfonate (B1224126) ((Me4N)SCF3). acs.org This protocol is notable for being base- and additive-free, proceeding efficiently at room temperature. acs.orgorganic-chemistry.org The reaction demonstrates high functional group tolerance and simplifies product purification, which can often be achieved by simple filtration. acs.org

In a specific application, this compound was synthesized from 3-cyanobenzoic acid using this method. The reaction was carried out in dichloromethane (B109758) (CH2Cl2) at room temperature, yielding the desired product as a light yellow solid. amazonaws.com

| Parameter | Details | Source |

| Starting Material | 3-Cyanobenzoic acid | amazonaws.com |

| Reagent | (Me4N)SCF3 (1.1 equivalents) | amazonaws.com |

| Solvent | CH2Cl2 | amazonaws.com |

| Temperature | Room Temperature | amazonaws.com |

| Reaction Time | 1 hour | amazonaws.com |

| Yield | 75% | amazonaws.com |

| Product Form | Light yellow solid | amazonaws.com |

Bis(2-methoxyethyl)aminosulfur trifluoride, commonly known as the Deoxo-Fluor reagent, is another powerful, thermally stable fluorinating agent used for the deoxyfluorination of carboxylic acids to acyl fluorides. organic-chemistry.orgenamine.netsigmaaldrich.com It is considered a safer alternative to diethylaminosulfur trifluoride (DAST) and is effective for converting a wide range of substrates, including carboxylic acids, into their corresponding fluorinated derivatives. sigmaaldrich.comorganic-chemistry.org

The general mechanism involves the reaction of the carboxylic acid with Deoxo-Fluor to form an acyl fluoride intermediate, which can then be used in subsequent one-pot reactions if desired. sigmaaldrich.com This method is characterized by mild reaction conditions and high yields. While specific literature detailing the optimization for 3-cyanobenzoic acid is extensive for the general class, its application follows the standard procedure for converting aromatic carboxylic acids to their acyl fluorides. sigmaaldrich.comnottingham.ac.uk The reagent's chemoselectivity and tolerance for various functional groups make it a suitable choice for this transformation. sigmaaldrich.com

| Reagent Characteristics | Application in Carboxylic Acid Conversion | Source |

| Reagent Name | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | sigmaaldrich.com |

| Stability | More thermally stable than DAST | enamine.netorganic-chemistry.org |

| Primary Use | Converts carboxylic acids to acyl fluorides | sigmaaldrich.com |

| Conditions | Mild, often enabling one-pot syntheses | sigmaaldrich.com |

| Versatility | Also converts alcohols to alkyl fluorides and ketones to gem-difluorides | enamine.netsigmaaldrich.com |

Catalytic methods for acyl fluoride synthesis represent a frontier in organic chemistry, aiming to reduce reagent waste and improve efficiency. These pathways often involve transition-metal catalysts that facilitate the fluorination process under mild conditions.

A novel approach to synthesizing acyl fluorides involves the nickel-catalyzed deamidative fluorination of amides. rsc.orgrsc.org While this pathway begins with an amide rather than a carboxylic acid directly, it is a relevant advanced methodology as amides are readily prepared from carboxylic acids. This process utilizes a nickel catalyst to activate the typically inert amide C–N bond, followed by coupling with an electrophilic fluorinating reagent. rsc.org

This method is applicable to a diverse range of aromatic and olefinic amides, affording the corresponding acyl fluorides in good to excellent yields. rsc.orgrsc.org The development of such a catalytic system provides a valuable alternative for accessing acyl fluorides and offers new insights into amide bond activation and fluorination reactions. rsc.org The application to produce this compound would start from 3-cyanobenzamide, which is then converted via the nickel-catalyzed process. Mechanistic studies suggest a potential radical process may be involved in the catalytic cycle. rsc.org

| Method Overview | Details | Source |

| Reaction Type | Deamidative Fluorination | rsc.orgrsc.org |

| Starting Material | Amides (Aromatic or Olefinic) | rsc.org |

| Catalyst | Nickel (Ni) catalyst | rsc.orgrsc.org |

| Key Feature | Cleavage and functionalization of the inert amide C-N bond | rsc.org |

| Significance | Provides an alternative catalytic route to acyl fluorides from readily available amides | rsc.org |

Copper-catalyzed systems have also been developed for the synthesis of acyl fluorides from carboxylic acid derivatives. One such method involves the radical-mediated activation of esters using a copper/Selectfluor system. acs.org This process converts para-methoxybenzyl esters, derived from carboxylic acids, into their corresponding acyl fluorides. The method is particularly useful for substrates with steric bulk. acs.org

This approach allows for the one-pot synthesis of amides and peptides by generating the acyl fluoride in situ, which then reacts with a nucleophile. acs.org The use of a copper catalyst enables a radical-mediated process for ester activation, expanding the toolkit for acyl fluoride synthesis from carboxylic acid precursors under relatively mild conditions. acs.org

Catalytic Fluorination Approaches from Carboxylic Acids

Halogen Exchange Reactions from Related Acyl Halides

A prominent and widely utilized strategy for synthesizing acyl fluorides is through halogen exchange (halex) reactions. This involves the substitution of a halogen atom, typically chlorine, from an acyl chloride with a fluoride ion.

The direct conversion of 3-cyanobenzoyl chloride to this compound is a key synthetic transformation. This nucleophilic substitution reaction relies on a suitable fluoride ion donor to displace the chloride from the carbonyl group. A similar process is employed in the synthesis of its polyfluorinated analogs, where compounds like 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride are subjected to a fluorine/chlorine exchange to yield the final product. google.com

Metal fluoride salts are common reagents for the conversion of acyl chlorides to acyl fluorides. mdpi.com The general approach involves reacting the acyl chloride, such as 4-cyanobenzoyl chloride, with a fluoride source like potassium fluoride (KF) or silver fluoride (AgF) to yield the corresponding acyl fluoride. smolecule.com This principle is directly applicable to the synthesis of the 3-cyano isomer. The reactivity of these salts can be influenced by their solubility in organic solvents, which is often limited. mdpi.com

To overcome these limitations and enhance the nucleophilicity of the fluoride ion, several strategies are employed. mdpi.comgoogle.com The use of a phase-transfer catalyst, such as 18-crown-6 (B118740) with potassium fluoride, can improve both the solubility and reactivity of the metal fluoride. google.comgoogleapis.com Additionally, Lewis acids like boron trifluoride or titanium chloride can be used in conjunction with the fluoride salts to facilitate the exchange reaction. google.comgoogleapis.com

Table 1: Metal Fluoride Reagents and Enhancers in Halogen Exchange Reactions

| Reagent/System | Role | Key Characteristics | Source(s) |

| Potassium Fluoride (KF) | Fluoride Source | Common, cost-effective metal fluoride. mdpi.com | mdpi.com |

| Silver Fluoride (AgF) | Fluoride Source | Used for halogen exchange fluorination. mdpi.comcore.ac.uk | mdpi.comcore.ac.uk |

| Caesium Fluoride (CsF) | Fluoride Source | The most reactive of the common alkali metal fluorides. mdpi.com | mdpi.com |

| KF / 18-crown-6 | Enhanced Fluoride Source | Chelating agent (18-crown-6) complexes the metal cation, increasing the nucleophilicity of the fluoride ion. google.comgoogleapis.com | google.comgoogleapis.com |

| Metal Fluoride / Lewis Acid | Catalyzed Fluorination | Lewis acids (e.g., BF₃, TiCl₄) activate the acyl chloride towards nucleophilic attack. google.comgoogleapis.com | google.comgoogleapis.com |

Amine–hydrogen fluoride complexes serve as convenient and effective fluorinating agents that are often easier to handle than anhydrous hydrogen fluoride. mdpi.comacsgcipr.org These reagents, which are typically liquids at room temperature, consist of an amine salt with additional hydrogen fluoride. acsgcipr.org The most common example is Pyridinium Poly(hydrogen fluoride) (PPHF), also known as Olah's reagent, which contains approximately 70% hydrogen fluoride and 30% pyridine. acsgcipr.org PPHF and similar complexes, such as those made with triethylamine (B128534) (e.g., triethylamine tris(hydrogen fluoride)), readily react with acyl chlorides to produce acyl fluorides in high yields. acsgcipr.orgthieme-connect.de The reaction mechanism involves protonation of the substrate followed by the nucleophilic addition of the fluoride ion. acsgcipr.org These reactions can often be carried out in standard laboratory glassware, provided that any displaced hydrogen fluoride is properly managed. thieme-connect.de

Table 2: Common Amine-Hydrogen Fluoride Reagents

| Reagent Name | Composition | Application | Source(s) |

| Pyridinium Poly(hydrogen fluoride) (PPHF) | ~70% Hydrogen Fluoride, ~30% Pyridine | A versatile and widely used reagent for converting acyl chlorides to acyl fluorides. acsgcipr.orgthieme-connect.de | acsgcipr.orgthieme-connect.de |

| Triethylamine Tris(hydrogen Fluoride) | Et₃N·3HF | A substitute for PPHF, also used for converting compounds with reactive chloro or bromo atoms. mdpi.comthieme-connect.de | mdpi.comthieme-connect.de |

While various catalytic systems are known to promote fluorination reactions, specific information regarding the application of cyclometallated rhodium complexes for the synthesis of this compound via halogen exchange from its corresponding chloride is not extensively detailed in the surveyed literature. General fluorination processes can be facilitated by known catalysts for halex reactions, but the specific role and efficacy of rhodium-based systems in this particular transformation require further investigation. google.com

Fluorine/Chlorine Exchange from 3-Cyanobenzoyl Chloride

Multistep Synthetic Routes to this compound and its Polyfluorinated Analogs

The synthesis of structurally complex molecules like polyfluorinated analogs of this compound often requires multistep pathways. These routes strategically build the molecule by installing different functional groups in a specific sequence.

A documented multistep process for preparing a polyfluorinated analog, 3-cyano-2,4,5-trifluoro-benzoyl fluoride, illustrates the strategic use of distinct halogenation techniques. google.com The synthesis begins with a precursor like 5-fluoro-1,3-xylene and involves a sequence of ring and side-chain halogenations. google.com

The key steps in this type of synthesis include:

Ionic Ring Bichlorination : The aromatic ring is first chlorinated under ionic conditions using a catalyst to direct the electrophilic substitution to specific positions on the ring. google.com Zeolites with significant Brønsted acidity can favor nuclear chlorination through an electrophilic mechanism. ncl.res.in

Radical Side-Chain Chlorination : The methyl groups on the benzene (B151609) ring are then chlorinated under free-radical conditions. google.com This type of reaction is typically initiated by UV light or a radical initiator and converts the alkyl side chains into chlorinated versions, such as dichloromethyl or trichloromethyl groups. google.comgoogle.comgoogle.com Non-acidic zeolites have been shown to favor the free-radical chlorination of side chains. ncl.res.in

Hydrolysis and Functional Group Transformation : The chlorinated side chains are subsequently hydrolyzed to form carboxylic acid and aldehyde groups. google.com The aldehyde is then converted to a nitrile (cyano group). google.com

Final Halogen Exchange : The carboxylic acid is converted to an acyl chloride, creating the substrate for the final fluorine/chlorine exchange reaction to yield the desired benzoyl fluoride product. google.com

This strategic separation of ring and side-chain halogenation is crucial, as the reaction conditions dictate the outcome. Electrophilic conditions favor ring substitution, while free-radical conditions lead to substitution on the alkyl side chains. ncl.res.inresearchgate.net

Table 3: Illustrative Multistep Synthesis of a Polyfluorinated this compound Analog

| Step | Reaction Type | Transformation | Reagents/Conditions | Source(s) |

| 1 | Ring Halogenation | Bichlorination of the aromatic ring. | Catalyst, Ionic Conditions | google.com |

| 2 | Side-Chain Chlorination | Chlorination of methyl groups to trichloromethyl/dichloromethyl. | Free-radical conditions (e.g., UV light) | google.comresearchgate.net |

| 3 | Hydrolysis | Conversion of chlorinated side chains to carboxylic acid and formyl groups. | Aqueous acid/base | google.com |

| 4 | Nitrile Formation | Conversion of the formyl group to a cyano group. | Hydroxylamine, followed by dehydration | google.com |

| 5 | Acyl Chloride Formation | Conversion of the carboxylic acid to an acyl chloride. | Chlorinating agent | google.com |

| 6 | Halogen Exchange | Final conversion of the acyl chloride to the acyl fluoride. | Fluoride source | google.com |

Sequential Hydrolysis and Functional Group Interconversion

A notable synthetic route to cyanobenzoyl compounds involves the selective hydrolysis of a dinitrile precursor, followed by functional group interconversion. For instance, a process for producing cyanobenzoic acid derivatives starts with a phthalonitrile (B49051) compound. google.com One of the two nitrile groups is selectively hydrolyzed to form a cyanobenzamide compound with high selectivity and yield. google.com This intermediate can then be transformed under acidic conditions into the corresponding cyanobenzoic acid without damaging the remaining cyano group. google.com

The resulting cyanobenzoic acid can subsequently be converted to this compound. This transformation is a type of functional group interconversion, where the carboxylic acid is converted into an acyl fluoride. This can be achieved through various fluorinating agents. While traditional methods might employ toxic reagents, modern approaches focus on safer and more efficient alternatives. nih.gov For example, the use of inorganic fluorides like potassium fluoride (KF) presents a safer and more economical option for the deoxyfluorination of carboxylic acids. researchgate.net Another approach involves the use of a combination of trichloroisocyanuric acid and cesium fluoride, which can facilitate the synthesis of various acyl fluorides in high yields. researchgate.net

Formation of Nitrile Precursors via Dehydration

The formation of the nitrile group is a fundamental transformation in organic synthesis. rsc.orgresearchgate.net A common and efficient method for synthesizing nitriles is through the dehydration of primary amides. rsc.orgresearchgate.netlboro.ac.uk This method is applicable to a wide range of aromatic and aliphatic amides and is considered a clean and fundamental route. rsc.orgresearchgate.netorganic-chemistry.org

Various reagents and catalytic systems have been developed to facilitate this dehydration reaction under mild conditions. organic-chemistry.org For instance, a catalytic amount of fluoride can be used with silanes to achieve high selectivity. organic-chemistry.org Other effective dehydrating agents include XtalFluor-E, which works rapidly at room temperature in environmentally friendly solvents. organic-chemistry.org A highly expedient protocol utilizing oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine (B44618) oxide has also been developed, with reactions often completing in under 10 minutes. lboro.ac.uk

In the context of synthesizing precursors for this compound, a relevant primary amide, such as 3-carbamoylbenzoic acid, could be subjected to dehydration to form 3-cyanobenzoic acid. This nitrile precursor can then be converted to the final product. The development of catalytic systems, including those based on copper, iron, and palladium, has significantly improved the efficiency and environmental profile of amide dehydration. researchgate.netorganic-chemistry.org These catalytic methods often require only small amounts of the catalyst and can tolerate a variety of other functional groups within the molecule. lboro.ac.ukorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

In the synthesis of this compound, achieving high atom economy involves choosing reactions that are additive rather than substitutive, minimizing the use of protecting groups, and utilizing catalytic rather than stoichiometric reagents. acs.org For example, catalytic methods for the dehydration of amides to nitriles and the fluorination of carboxylic acids are more atom-economical than older, stoichiometric methods. researchgate.netlboro.ac.uk The use of catalytic transfer fluorination protocols also represents a move towards more sustainable synthesis by avoiding super-stoichiometric use of highly activated fluorinating reagents. nih.govqub.ac.uk Reaction mass efficiency (RME) is another important metric that considers the mass of all reactants, reagents, and solvents relative to the mass of the product, providing a more comprehensive view of the process's greenness. dur.ac.uk

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and environmental impact. unicamp.br The ideal scenario is to avoid the use of solvents altogether or to use greener alternatives to traditional volatile organic compounds (VOCs). unicamp.br When solvents are necessary, choices should be made based on their toxicity, environmental persistence, and potential for recycling. unicamp.br For instance, the use of anhydrous hydrogen fluoride as both a catalyst and a solvent in certain processes offers advantages in reaction selectivity and waste reduction. epa.gov

Waste minimization strategies are central to green chemistry and involve a multi-faceted approach. epa.gov This includes source reduction, which is the most preferred method in the waste management hierarchy. epa.gov In the context of this compound synthesis, this can be achieved by designing highly selective reactions that minimize byproduct formation. google.com The use of heterogeneous catalysts can simplify product recovery and catalyst recycling, thereby reducing waste. researchgate.netacs.org Furthermore, processes that allow for the recovery and recycling of catalysts and solvents significantly reduce the environmental footprint of the synthesis. epa.gov An example of successful waste minimization is the BHC ibuprofen (B1674241) process, where the anhydrous hydrogen fluoride catalyst/solvent is recovered and recycled with greater than 99.9% efficiency, virtually eliminating aqueous waste streams. epa.gov

Chemical Reactivity and Transformative Chemistry of 3 Cyanobenzoyl Fluoride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 3-cyanobenzoyl fluoride (B91410) is nucleophilic acyl substitution. The fluoride ion is an effective leaving group, and the reaction is driven by the formation of a more stable product. Acyl fluorides are recognized as highly valuable reagents for challenging amidation and esterification reactions. researchgate.netnih.gov The presence of the cyano group on the aromatic ring increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles.

3-Cyanobenzoyl fluoride readily reacts with primary and secondary amines to form the corresponding 3-cyanobenzamides. This transformation is typically efficient and can often be performed under mild conditions. nih.govsmolecule.com Similarly, reaction with alcohols in the presence of a base or catalyst yields 3-cyanobenzoyl esters. Acyl fluorides have been successfully used in one-pot deoxyfluorination and amidation sequences, showcasing their utility as reactive intermediates. nih.gov The general conditions for these reactions often involve the simple mixing of the reagents, sometimes with a non-nucleophilic base to scavenge the hydrogen fluoride (HF) byproduct.

| Nucleophile | Product Class | General Reaction Conditions | Significance |

|---|---|---|---|

| Primary or Secondary Amine (R¹R²NH) | Amide (3-cyanobenzamide) | Inert solvent (e.g., DCM, THF), often with a base (e.g., pyridine, triethylamine) at room temperature. | Efficient method for creating C-N bonds; widely used in medicinal chemistry and materials science. nih.govtandfonline.comthieme-connect.de |

| Alcohol (R-OH) | Ester (3-cyanobenzoate) | Inert solvent, often requires a base or catalyst (e.g., DMAP, pyridine) to facilitate the reaction. | Fundamental transformation for synthesizing ester-containing molecules, including potential drug candidates and polymers. mdpi.comgoogleapis.com |

Beyond amines and alcohols, this compound can react with a range of other heteroatom nucleophiles. Thiols, for instance, can react with acyl fluorides to produce thioesters. researchgate.net This reaction follows a similar nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon. The rate of these acyl transfer reactions is often dependent on the pKa of the incoming nucleophile and the leaving group. researchgate.net The reaction with water leads to hydrolysis, yielding 3-cyanobenzoic acid and hydrogen fluoride. smolecule.com

| Nucleophile | Product | Reaction Type | Notes |

|---|---|---|---|

| Thiol (R-SH) | Thioester | Nucleophilic Acyl Substitution | Forms a C-S bond, yielding a 3-cyanobenzoyl thioester. researchgate.net |

| Water (H₂O) | 3-Cyanobenzoic Acid | Hydrolysis | The acyl fluoride is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. smolecule.com |

Radical Transformations Involving this compound

More recently, acyl fluorides have been explored as precursors for acyl radicals, which are valuable intermediates for forging new carbon-carbon bonds. These transformations typically require specific catalytic systems to generate the radical species under mild conditions.

Acyl radicals can be generated from various carboxylic acid derivatives, and acyl fluorides have emerged as competent substrates in this context, particularly through photoredox catalysis. nih.govrsc.org

Visible-light photoredox catalysis provides a powerful method for generating acyl radicals from acyl fluorides under mild conditions. nih.gov This process often involves a dual catalytic system, for example, combining a photocatalyst with an N-heterocyclic carbene (NHC) or a transition metal catalyst. acs.orgbohrium.com In a typical NHC/photoredox system, the acyl fluoride first reacts with the NHC to form an acyl azolium intermediate. This intermediate can then undergo a single-electron reduction facilitated by the excited photocatalyst to generate a ketyl radical, which serves as a precursor to the acyl radical. bohrium.comrsc.org Alternatively, photoinduced nickel catalysis can generate acyl radicals from acyl fluorides via a proposed ligand-to-metal charge transfer (LMCT) process within a nickel(II) acyl complex. acs.org

Despite the advances in generating acyl radicals, electron-deficient acyl fluorides such as this compound can present significant challenges. In a study on photoinduced nickel-catalyzed 1,2-acylcyanation of styrenes, it was found that electron-deficient benzoyl fluorides, specifically including 4-cyanobenzoyl fluoride, failed to yield the desired product. acs.org The study suggested that the corresponding acyl radicals could not be formed efficiently. acs.org

Computational and experimental data indicated that this failure was not due to the redox potential but rather to the stability of the key intermediate. acs.org The bond dissociation energy (BDE) of the Ni–acyl bond was calculated to be higher for 4-cyanobenzoyl fluoride compared to unsubstituted benzoyl fluoride. acs.org This stronger bond likely inhibits the crucial step of Ni–acyl bond cleavage to release the acyl radical. acs.org Furthermore, acyl fluorides generally exhibit relatively high reduction potentials, making them difficult to reduce directly to form a radical anion, which is a potential pathway for radical generation. thieme-connect.com This inherent electronic property poses a hurdle for their use in certain radical processes that rely on single-electron reduction of the acyl fluoride itself. acs.orgthieme-connect.com

Radical Addition and Coupling Reactions (e.g., 1,2-Acylcyanation)

The generation of acyl radicals from acyl fluorides has been explored in photoredox and nickel-catalyzed reactions, enabling difunctionalization of alkenes. acs.org One such transformation is the 1,2-acylcyanation of styrenes, which proceeds via the formation of an acyl radical from an acyl fluoride. acs.org In a typical setup, a nickel(0) complex undergoes oxidative addition to the acyl fluoride, and subsequent photoinduced ligand-to-metal charge transfer (LMCT) generates the acyl radical. acs.org This radical then adds across the double bond of a styrene, leading to a 1,2-acylcyanation product after subsequent steps. acs.org

However, the electronic nature of the substituent on the benzoyl fluoride plays a critical role. Studies on the photoinduced nickel-catalyzed 1,2-acylcyanation of styrenes have shown that while various para-, meta-, and ortho-substituted benzoyl fluorides are suitable substrates, electron-deficient variants exhibit poor reactivity. acs.org Specifically, 4-cyanobenzoyl fluoride was reported to fail in this reaction because the corresponding acyl radical could not be readily formed. acs.org This suggests that this compound, also possessing a strong electron-withdrawing group, would likely demonstrate similar low reactivity in this specific type of radical generation and coupling reaction. The difficulty in forming the acyl radical is attributed to the electronic effect of the cyano group. acs.org

Another developed method is the dual N-heterocyclic carbene (NHC)/photoredox-catalyzed radical phosphinoylacylation of alkenes, which also utilizes acyl fluorides as radical precursors. acs.org In this process, an NHC-stabilized ketyl radical and a phosphorus-centered radical are generated and couple with an alkene. acs.org While this method tolerates a range of functional groups on the alkene substrates, including cyano groups, the specific utility of electron-deficient benzoyl fluorides like this compound as the acyl radical source is not extensively detailed and may be limited by the same factors that inhibit its participation in 1,2-acylcyanation. acs.orgacs.org

Table 1: Reactivity of Benzoyl Fluoride Derivatives in Selected Radical Reactions

| Reaction Type | Acyl Fluoride Substrate | Catalyst/Conditions | Outcome | Reference |

| 1,2-Acylcyanation | Benzoyl fluoride | Ni(cod)₂, Tol-BINAP, blue LEDs | Good yield (66%) | acs.org |

| 1,2-Acylcyanation | para-Substituted benzoyl fluorides | Ni(cod)₂, Tol-BINAP, blue LEDs | Moderate to good yields (46-74%) | acs.org |

| 1,2-Acylcyanation | 4-Cyanobenzoyl fluoride | Ni(cod)₂, Tol-BINAP, blue LEDs | Failed to participate | acs.org |

| Phosphinoylacylation | Benzoyl fluoride | Eosin Y, NHC, green light | Good yield | acs.org |

Derivatization and Functionalization Strategies

The structure of this compound allows for diverse derivatization strategies, targeting either the acyl fluoride moiety, the cyano group, or the aromatic ring, to introduce new functionalities and tune the molecule's properties for specific applications.

The acyl fluoride group is the most reactive site for nucleophilic attack, providing a straightforward method for introducing a wide array of functional groups. It can be readily converted into other carboxylic acid derivatives. For instance, reaction with alcohols yields esters, while reaction with primary or secondary amines produces amides. These transformations are typically high-yielding and occur under mild conditions.

The nitrile group offers further opportunities for functionalization. It can be:

Reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This introduces a basic, nucleophilic site into the molecule.

Hydrolyzed under acidic or basic conditions to a carboxylic acid group, transforming the molecule into isophthalic acid monofluoride.

Converted to a tetrazole ring, a common isostere for a carboxylic acid group in medicinal chemistry, via reaction with azides. A molecule containing a 3-cyanobenzyl group has been used to synthesize a tetrazole derivative. rug.nl

The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.govdur.ac.uk While this compound already contains an acyl fluoride, further derivatization can lead to novel fluorinated compounds with potentially valuable biological activities. mdpi.com

Table 2: Potential Functional Group Interconversions of this compound

| Starting Group | Reagent/Condition | Resulting Group | Potential Property Change |

| Acyl Fluoride | Alcohol (R-OH) | Ester | Modified polarity, solubility |

| Acyl Fluoride | Amine (R-NH₂) | Amide | Introduction of H-bond donor/acceptor |

| Cyano | LiAlH₄ or H₂/Catalyst | Aminomethyl | Introduction of a basic, nucleophilic center |

| Cyano | H₃O⁺ or OH⁻ | Carboxylic Acid | Introduction of an acidic, polar group |

| Cyano | Sodium Azide (NaN₃) | Tetrazole | Carboxylic acid isostere with different pKa |

The bifunctional nature of this compound and its derivatives makes them attractive components in the construction of linkers for bioconjugation. chemscene.com The reactive acyl fluoride can serve as a handle to attach the cyanobenzoyl moiety to a drug molecule, a protein, or a fluorescent probe that possesses a nucleophilic group (e.g., an amine or hydroxyl). google.comgoogle.com

In the field of targeted therapies, such as antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), linkers play a crucial role in connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug). snmjournals.org The chemical and physical properties of the linker, including its stability, length, and polarity, are critical for the efficacy of the conjugate.

Derivatives of this compound, such as 3-cyanobenzylamine (formed by reduction of the nitrile and subsequent reaction), can be incorporated into complex linker scaffolds. rug.nl The cyano group can remain as a structural element or be used to modulate properties like polarity and rigidity. The benzoyl portion provides a stable aromatic core within the linker structure. For example, a dual-modality linker has been developed for site-specific conjugation to antibody fragments, highlighting the modular approach to linker design where components like the cyanobenzoyl group could be integrated. snmjournals.org

Electrophilic Nature and Interaction with Electron-Rich Species

The carbonyl carbon of this compound is a potent electrophilic center. Its electrophilicity is significantly enhanced by two factors:

The Fluorine Atom: As a highly electronegative element, the fluorine atom strongly polarizes the carbon-fluorine bond, making the carbonyl carbon highly susceptible to nucleophilic attack. Fluoride is also an excellent leaving group.

The Cyano Group: The nitrile group at the meta-position acts as a strong electron-withdrawing group through inductive effects, further depleting electron density from the aromatic ring and, consequently, from the attached carbonyl carbon.

This pronounced electrophilic character drives the reactivity of this compound with a wide range of electron-rich species (nucleophiles). core.ac.uk The reactions are typically nucleophilic acyl substitutions where the nucleophile displaces the fluoride ion.

Common reactions with electron-rich species include:

Reaction with Alcohols and Phenols: Forms the corresponding esters.

Reaction with Amines: Readily forms amides. This reaction is often used in peptide synthesis and for attaching the benzoyl moiety to other molecules.

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic compounds like benzene (B151609) or toluene (B28343) in the presence of a Lewis acid catalyst to form diaryl ketones.

Reaction with Organometallic Reagents: It reacts with Grignard reagents or organolithium compounds to yield ketones. For example, the related 4-cyanobenzoyl chloride has been shown to react with arylmagnesium bromides to afford diaryl ketones in moderate yields. rsc.org

The high reactivity and electrophilicity make this compound a useful building block for synthesizing complex molecules, particularly where the introduction of a 3-cyanobenzoyl group is desired. fluorochem.co.uk

Table 3: Representative Reactions of this compound with Electron-Rich Species

| Class of Nucleophile | Specific Example | Product Type |

| Alcohols | Ethanol | Ethyl 3-cyanobenzoate |

| Amines | Aniline (B41778) | N-Phenyl-3-cyanobenzamide |

| Aromatic Hydrocarbons | Benzene (with AlCl₃) | 3-Cyanobenzophenone |

| Organometallics | Phenylmagnesium bromide | 3-Cyanobenzophenone |

| Carbanions | Enolate of acetone | 1-(3-Cyanophenyl)butane-1,3-dione |

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

In the synthesis of 3-Cyanobenzoyl fluoride (B91410), multi-nuclear NMR analysis is essential for unambiguous structural verification. This involves acquiring and interpreting spectra from ¹H, ¹³C, and ¹⁹F nuclei, each providing a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. Due to the substitution pattern, these protons would appear as a complex multiplet system. For comparison, the related compound 3-formylbenzonitrile shows four distinct signals in the aromatic region: a singlet at 10.06 ppm (for the aldehyde proton), and multiplets at 8.18 ppm, 8.13 ppm, 7.92 ppm, and 7.71 ppm for the aromatic protons. rsc.org The protons on the 3-Cyanobenzoyl fluoride ring would exhibit chemical shifts influenced by the electron-withdrawing nature of both the cyano and the acyl fluoride groups.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For this compound, seven distinct signals are anticipated: four for the aromatic CH carbons, two for the quaternary aromatic carbons (one attached to the -CN group and one to the -COF group), one for the cyano carbon (-C≡N), and one for the carbonyl carbon (-COF). The carbonyl carbon is expected to appear significantly downfield and will exhibit coupling to the adjacent fluorine atom (¹JCF). The carbon atom attached to the fluorine will also show a large coupling constant. For instance, in 4-fluorobenzaldehyde, the carbon attached to the fluorine shows a large doublet with a coupling constant (¹JCF) of 256.7 Hz. rsc.org The nitrile carbon typically appears in the range of 110-125 ppm.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom of the acyl fluoride group. The chemical shift of this signal is characteristic of the acyl fluoride functional group, typically appearing in a distinct region of the spectrum. For example, the chemical shift for the fluorine in benzoyl fluoride appears around +20 ppm relative to an internal standard. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated species and monitoring reactions. ucsb.educolorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound Based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | 7.5 - 8.5 | Complex multiplets |

| ¹³C | ~160 (C=O) | Doublet (¹JCF) |

| 110 - 140 (Aromatic C) | Singlets and Doublets (nJCF) | |

| ~115 (C≡N) | Singlet | |

| ¹⁹F | +15 to +30 (vs. CCl₃F) | Multiplet (coupled to ortho protons) |

While this compound is a relatively rigid molecule without stereocenters, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals.

COSY: Would reveal the coupling relationships between adjacent protons in the aromatic ring.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is critical for assigning the quaternary carbons, including the carbonyl and cyano-substituted carbons, by observing their correlations with nearby protons. It would also confirm the connectivity between the aromatic ring and the acyl fluoride group.

These advanced experiments are crucial for distinguishing between isomers and confirming the precise substitution pattern on the benzene (B151609) ring during a complex synthesis. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Validation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₈H₄FNO), the exact mass can be calculated as follows:

Carbon (C): 8 × 12.000000 = 96.000000

Hydrogen (H): 4 × 1.007825 = 4.031300

Fluorine (F): 1 × 18.998403 = 18.998403

Nitrogen (N): 1 × 14.003074 = 14.003074

Oxygen (O): 1 × 15.994915 = 15.994915

Total Exact Mass: 149.027792 u

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition, confirming its identity and distinguishing it from isobaric compounds.

Mass spectrometry is also invaluable for monitoring the progress of a chemical reaction. For example, in the synthesis of this compound from its precursor, 3-Cyanobenzoyl chloride, via a halogen exchange reaction, GC-MS or LC-MS could be used to track the disappearance of the starting material and the appearance of the product in real-time. By analyzing aliquots from the reaction mixture, one could observe the decrease of the ion corresponding to the starting material (m/z for C₈H₄ClNO) and the simultaneous increase of the ion corresponding to the product (m/z for C₈H₄FNO), allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information. For a benzoyl fluoride derivative, characteristic fragments would likely include the loss of the fluorine atom and the subsequent loss of carbon monoxide, leading to the formation of the 3-cyanophenyl cation. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the benzene ring and provide insights into the conformation of the acyl fluoride group relative to the ring. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, elucidating intermolecular interactions such as dipole-dipole interactions involving the polar cyano and carbonyl groups, and potential π-π stacking between the aromatic rings of adjacent molecules. nih.gov This information is crucial for understanding the physical properties of the compound in its solid state.

Elucidation of Molecular Geometry and Conformation

The molecule is expected to be largely planar, with the phenyl ring, the carbonyl group of the acyl fluoride, and the nitrile group lying in approximately the same plane. This planarity is a consequence of the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl group. The bond angles around the aromatic ring will be close to 120°, with minor deviations due to the electronic effects of the substituents.

The rotational barrier around the C-C bond connecting the carbonyl group to the phenyl ring is of particular interest in conformational analysis. Two primary planar conformations can be envisioned: one where the carbonyl oxygen is syn-periplanar to the cyano group and another where it is anti-periplanar. The relative energies of these conformers are dictated by a delicate balance of steric hindrance and electronic interactions, including dipole-dipole interactions between the carbonyl and cyano groups. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in determining the most stable conformation and the energy landscape for rotation around this bond.

Table 1: Predicted Bond Lengths and Angles in this compound

| Parameter | Predicted Value |

| C-F Bond Length (Acyl Fluoride) | ~1.35 Å |

| C=O Bond Length | ~1.19 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C Bond Length (Aromatic) | ~1.39 Å |

| C-C Bond Length (Ring-CO) | ~1.49 Å |

| C-C Bond Length (Ring-CN) | ~1.45 Å |

| C-C-O Bond Angle | ~125° |

| C-C-F Bond Angle | ~110° |

| C-C-C Bond Angle (Aromatic) | ~120° |

| C-C≡N Bond Angle | ~180° |

Note: These are predicted values based on typical bond lengths and angles for similar functional groups and may vary slightly in the actual molecule.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state and in solution, this compound is expected to participate in a variety of non-covalent intermolecular interactions that influence its packing, solubility, and boiling point. While it lacks conventional hydrogen bond donors, the electronegative fluorine and oxygen atoms of the acyl fluoride group, as well as the nitrogen atom of the nitrile group, can act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···O, C-H···F, and C-H···N hydrogen bonds can be formed.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is also a possibility. Although fluorine is the most electronegative element, covalently bound fluorine can, under certain circumstances, participate in weak halogen bonds. The fluorine atom in this compound could potentially interact with nucleophilic sites on adjacent molecules.

Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules are anticipated to play a significant role in the crystal packing. The cyano and carbonyl substituents influence the electron distribution within the benzene ring, creating a quadrupole moment that can lead to offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion.

Vibrational Spectroscopy (FT-IR) and Electronic Spectroscopy (UV-Vis)

Characterization of Key Functional Groups and Reaction Progress

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The vibrational spectrum of this molecule will be dominated by characteristic absorption bands corresponding to the stretching and bending modes of its constituent bonds.

The most prominent peaks are expected in the following regions:

C=O Stretch (Acyl Fluoride): A strong absorption band is anticipated in the region of 1800-1850 cm⁻¹, which is characteristic of acyl fluorides and is at a higher frequency compared to other acyl halides due to the high electronegativity of fluorine.

C≡N Stretch (Nitrile): A sharp, medium-intensity band is expected around 2230-2240 cm⁻¹, which is indicative of the nitrile functional group.

C-F Stretch (Acyl Fluoride): A strong band in the region of 1000-1300 cm⁻¹ will correspond to the C-F stretching vibration.

Aromatic C=C Stretches: Several bands of varying intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will give rise to bands in the 690-900 cm⁻¹ region, the exact position of which can provide information about the substitution pattern of the benzene ring.

FT-IR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound. For instance, in a reaction where the acyl fluoride is converted to an ester, the disappearance of the characteristic C=O stretch of the acyl fluoride and the appearance of a new C=O stretch at a lower frequency (typically 1735-1750 cm⁻¹) for the ester can be readily followed.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acyl Fluoride | C=O Stretch | 1800-1850 |

| Nitrile | C≡N Stretch | 2230-2240 |

| Acyl Fluoride | C-F Stretch | 1000-1300 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Bending (out-of-plane) | 690-900 |

Electronic Spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region due to π → π* and n → π* transitions. The benzene ring, the carbonyl group, and the nitrile group all contain π electrons and/or non-bonding (n) electrons that can be excited to higher energy orbitals upon absorption of UV radiation. The conjugation between the benzene ring and the carbonyl and cyano groups will influence the position and intensity of these absorption bands.

Monitoring of Reaction Kinetics and Intermediate Formation

Both FT-IR and UV-Vis spectroscopy can be employed to monitor the kinetics of reactions involving this compound. By tracking the change in the intensity of a characteristic absorption band of the reactant or product over time, the rate of the reaction can be determined. For example, the decrease in the absorbance of the C=O stretch of this compound in the FT-IR spectrum can be used to calculate the rate of its consumption.

Similarly, in UV-Vis spectroscopy, if the product of a reaction has a different absorption maximum (λmax) or a significantly different molar absorptivity (ε) compared to this compound, the progress of the reaction can be followed by monitoring the change in absorbance at a specific wavelength. This data can then be used to determine the reaction order and rate constant.

In some cases, these spectroscopic techniques can also be used to detect the formation of reaction intermediates. If an intermediate has a sufficiently long lifetime and a unique spectral signature (either in the IR or UV-Vis), its presence can be inferred from the appearance and subsequent disappearance of its characteristic absorption bands. This provides valuable mechanistic insights into the chemical transformation. For instance, in a nucleophilic acyl substitution reaction, a transient tetrahedral intermediate might be detectable under certain conditions using time-resolved spectroscopic methods.

Computational and Theoretical Investigations of 3 Cyanobenzoyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org This method is widely used to investigate the electronic structure and properties of organic molecules, including acyl fluorides and nitriles. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, simplifying the complex many-body problem of interacting electrons. aps.org Functionals such as B3LYP are popular choices as they often provide reliable predictions for molecular geometries, vibrational frequencies, and reaction energies. nih.govresearchgate.net

A fundamental application of DFT is the optimization of molecular geometry. This computational process systematically alters the positions of atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground state structure. arxiv.orgnih.gov For 3-cyanobenzoyl fluoride (B91410), geometry optimization would yield precise information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

The calculation also provides a detailed picture of the molecule's electronic structure. This includes the distribution of electron density and the characteristics of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.orgscispace.com The energies and shapes of these frontier orbitals are critical for understanding the molecule's reactivity and its electronic absorption spectra. aps.org

Table 1: Predicted Molecular Geometry Parameters for 3-Cyanobenzoyl Fluoride (Illustrative)

| Structural Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | The distance between the carbonyl carbon and oxygen atoms. | Data not available in cited sources |

| C-F Bond Length | The distance between the carbonyl carbon and the fluorine atom. | Data not available in cited sources |

| C≡N Bond Length | The distance between the nitrile carbon and nitrogen atoms. | Data not available in cited sources |

| C-C-C Bond Angle | The angle within the benzene (B151609) ring. | Data not available in cited sources |

| O=C-F Bond Angle | The angle of the acid fluoride group. | Data not available in cited sources |

DFT calculations are highly effective in predicting various spectroscopic parameters. By computing the nuclear magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation. nih.gov

Furthermore, DFT can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. uit.noresearchgate.net These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their corresponding atomic motions (normal modes) allow for the confident assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic stretching of the C≡N and C=O bonds. nih.gov Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Calculated Value (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2200-2260 | Data not available in cited sources |

| C=O Stretch | 1820-1870 | Data not available in cited sources |

| Aromatic C=C Stretch | 1400-1600 | Data not available in cited sources |

| C-F Stretch | 1000-1400 | Data not available in cited sources |

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products, including the structures of transient intermediates and transition states. rsc.orgdntb.gov.ua

For reactions involving this compound, such as nucleophilic acyl substitution or cycloadditions, computational modeling can trace the entire reaction coordinate. mdpi.comrsc.org This involves locating the transition state (TS), which is the highest energy point along the lowest energy reaction path. A transition state is characterized as a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov Identifying the precise geometry of the TS provides critical insights into the bond-making and bond-breaking processes that govern the reaction. For example, in a substitution reaction, this would reveal the geometry of the nucleophile's approach to the carbonyl carbon. nih.gov

Once the energies of the reactants, transition states, and products have been calculated using a reliable method like DFT, key thermodynamic and kinetic parameters can be determined. The activation energy (or activation barrier) is calculated as the energy difference between the transition state and the reactants. mdpi.com A lower activation barrier corresponds to a faster reaction rate.

Table 3: Key Energy Parameters from Reaction Pathway Calculations (Illustrative)

| Parameter | Definition | Significance |

|---|---|---|

| Activation Energy (Eₐ) | E(Transition State) - E(Reactants) | Determines reaction rate (kinetics). Lower Eₐ means a faster reaction. |

| Reaction Energy (ΔEᵣ) | E(Products) - E(Reactants) | Determines if a reaction is exothermic (negative ΔEᵣ) or endothermic (positive ΔEᵣ) (thermodynamics). |

Analysis of Electronic Properties and Reactivity Descriptors

Key descriptors include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap generally implies higher reactivity. aps.org

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Analysis of these properties for this compound would reveal its susceptibility to different types of chemical transformations and provide a quantitative basis for understanding its reactivity profile.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can indicate higher polarizability and a greater ease of undergoing chemical reactions. For this compound, the specific energy values of the HOMO, LUMO, and the resulting energy gap would be determined through quantum chemical calculations. These values are essential for predicting its behavior in various chemical reactions.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Electrostatic Potential Mapping for Nucleophilic/Electrophilic Sites

Electrostatic Potential (ESP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. The ESP map displays regions of varying electron density on the molecular surface. Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

In the case of this compound, an ESP map would likely show a significant negative potential around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group, indicating their nucleophilic character. The carbonyl carbon and the carbon atom of the cyano group, as well as the fluorine-bearing carbon, would be expected to have a positive potential, marking them as electrophilic centers. walisongo.ac.id This information is invaluable for predicting how the molecule will interact with other reagents.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the measure of the strength of a chemical bond. wikipedia.org It is defined as the standard enthalpy change when a bond is cleaved homolytically, with the fragments retaining one electron each. wikipedia.org BDE values are crucial for understanding the thermal stability of a molecule and for predicting the feasibility of chemical reactions involving bond breaking. libretexts.org

For this compound, the BDEs of particular interest would be the C-F bond of the acyl fluoride, the C-C bond connecting the carbonyl group to the benzene ring, and the C-C bond of the cyano group. Computational methods can be employed to calculate these BDEs, providing quantitative data on the bond strengths within the molecule. For instance, the C-F bond is known to be one of the strongest single bonds in organic chemistry. wikipedia.org

Table 2: Calculated Bond Dissociation Energies for Key Bonds in this compound (Illustrative Data)

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C(O)-F | - |

| Ar-C(O) | - |

| Ar-CN | - |

Note: Specific calculated BDE values for this compound were not found in the searched literature. This table illustrates how such data would be presented.

Molecular Dynamics Simulations (if applicable for interactions)

While MD simulations are more commonly applied to larger molecules like proteins or polymers, they can be useful for studying the interactions of smaller molecules like this compound in a solvent or with a surface. For example, an MD simulation could model the behavior of this compound in water to understand its solvation and hydration dynamics. It could also be used to simulate its interaction with a catalyst or a biological macromolecule, providing insights into potential reaction mechanisms or binding modes. The applicability of MD simulations would depend on the specific context of the research question being addressed.

Applications of 3 Cyanobenzoyl Fluoride in Complex Molecule Synthesis and Advanced Materials

Role as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of the cyano and acyl fluoride (B91410) groups makes 3-cyanobenzoyl fluoride a key intermediate in the synthesis of a variety of organic structures. It serves as a precursor for introducing the 3-cyanobenzoyl moiety into molecules destined to become heterocyclic compounds, pharmaceuticals, and agrochemicals. A documented synthesis involves the conversion of 3-cyanobenzoic acid into this compound in a 75% yield, highlighting its accessibility from common starting materials rwth-aachen.de.

While direct, single-step syntheses of quinolones and selenazoles using this compound are not prominently featured in scientific literature, its chemical properties make it a plausible precursor for key intermediates required for these heterocyclic systems.

Quinolones: The synthesis of the quinolone core often relies on the cyclization of β-keto esters or related structures. This compound can serve as the acylating agent in the formation of these essential precursors. For example, it can react with the enolate of an acetate (B1210297) ester to produce an ethyl 3-cyano-benzoylacetate intermediate. This β-keto ester can then undergo cyclization with an appropriate aniline (B41778) derivative, a common strategy in quinolone synthesis, to build the final heterocyclic framework.

Selenazoles: The construction of the 1,3-selenazole (B15495438) ring typically involves the reaction of an α-haloketone with a selenium-containing nucleophile like selenourea (B1239437) or a selenoamide. This compound can be used to synthesize the necessary α-haloketone intermediate through a multi-step sequence. First, a Friedel-Crafts acylation or reaction with an organometallic reagent would convert the acyl fluoride into a ketone. Subsequent α-halogenation of this ketone would yield the requisite α-haloketone, ready for cyclization to form the 2,4-disubstituted-1,3-selenazole ring.

The incorporation of fluorine and fluorinated groups is a prevalent strategy in the design of pharmaceuticals and agrochemicals, as these modifications can enhance metabolic stability, binding affinity, and bioavailability acs.org. This compound is a valuable building block for this purpose, providing a reliable method for introducing the 3-cyanobenzoyl group into potential drug candidates and agrochemical agents.

Acyl fluorides, such as this compound, are often preferred over their acyl chloride counterparts due to their greater stability towards hydrolysis and more controlled reactivity nih.govnih.gov. This allows for cleaner reactions with fewer side products, a critical factor in the synthesis of high-purity active pharmaceutical ingredients. The compound can be used to form stable amide or ester linkages within a larger molecule, serving as a key step in the assembly of complex bioactive compounds. The presence of the cyano group offers an additional point for chemical modification or can act as a crucial pharmacophore for biological target interaction.

Utility in Late-Stage Functionalization (LSF)

Late-Stage Functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late step in their synthesis to rapidly generate analogs for structure-activity relationship (SAR) studies nih.gov. The unique reactivity profile of acyl fluorides makes them potential reagents for LSF acylation reactions.

While the specific use of this compound in LSF is an emerging area, its properties are well-suited for such applications. Acyl fluorides are generally less reactive than acyl chlorides, providing greater functional group tolerance and selectivity, which are paramount when working with multifunctional substrates nih.gov. They can selectively acylate amines in the presence of more sensitive functional groups, avoiding the need for extensive protecting group strategies. This controlled reactivity could enable the direct installation of the 3-cyanobenzoyl group onto a complex core, providing a rapid route to new analogs with potentially altered pharmacological profiles nih.govnih.gov. The development of LSF methods using stable and selective reagents like this compound is a continuing goal in modern drug discovery rsc.org.

Development of Functional Materials and Probes

The electronic properties conferred by the cyano group and the synthetic accessibility provided by the acyl fluoride make this compound a useful component in the design of functional materials, including molecular sensors and probes.

Derivatives of this compound are integral to the construction of sophisticated anion sensors. Researchers have synthesized tripodal amide receptors by reacting tris(2-aminoethyl)amine (B1216632) (tren) or similar amine scaffolds with cyanobenzoyl acid chloride researchgate.netresearchgate.net. This compound serves as an excellent alternative for this acylation step. In these sensor molecules, the three amide N-H protons extending from a central point form a pre-organized cavity. This cavity is specifically designed to bind anions through multiple hydrogen bonds acs.orgrsc.org.

The cyanobenzoyl "arms" of the sensor play a crucial role. The electron-withdrawing nature of the cyano group enhances the acidity of the amide N-H protons, strengthening their hydrogen-bonding capability and improving anion binding affinity researchgate.net. The binding event can be detected through various means, including NMR spectroscopy, where changes in the chemical shifts of the amide protons signal the presence of the anion guest researchgate.netresearchgate.net. The table below summarizes key features of such sensor systems.

| Receptor Type | Amine Scaffold | Functional Group | Detected Anions | Detection Method | Reference |

|---|---|---|---|---|---|

| Tripodal Amide Receptor L1 | Tris(2-aminoethyl)amine | 3-Cyanobenzoyl | F⁻, Cl⁻, Br⁻, I⁻, HSO₄⁻, H₂PO₄⁻ | ¹H NMR Titration | researchgate.netresearchgate.net |

| Tripodal Amide Receptor L2 | Tris(2-(4-aminophenoxy)ethyl)amine | 3-Cyanobenzoyl | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻ | ¹H NMR Titration, Crystal Structure | researchgate.net |

| Flexible Polyammonium Tripodal Receptor | N4 Unit | Amide | Hydrated Anions (F⁻, Cl⁻, Br⁻, I⁻) | Crystal Structure | researchgate.net |

This compound is a multifunctional building block that allows for the introduction of both a cyano group and, through its nature as an acyl fluoride, a reactive handle for creating fluorinated analogs. The strategic introduction of fluorine into organic molecules is a cornerstone of modern materials science and medicinal chemistry, as it can profoundly alter a compound's physical and biological properties researchgate.net.

By using this compound to acylate a series of different alcohols, phenols, or amines, chemists can generate a library of fluorinated analogs. Each analog contains the core 3-cyanobenzoyl structure but differs in the appended molecular fragment. This approach allows for the systematic tuning of properties such as lipophilicity, electronic character, and metabolic stability. The influence of fluorine and cyano groups on molecular properties is summarized in the table below.

| Functional Group | Effect on Molecular Properties | Application Area |

|---|---|---|

| Fluorine (in C-F bond) | Increases lipophilicity, blocks metabolic oxidation sites, alters pKa, can form hydrogen bonds and dipole interactions. | Pharmaceuticals, Agrochemicals, Polymers |

| Cyano (-C≡N) | Strongly electron-withdrawing, acts as a hydrogen bond acceptor, rigid linear shape, can be hydrolyzed to carboxylic acid or reduced to amine. | Dyes, Electronic Materials, Pharmaceutical Scaffolds |

| Acyl Fluoride (-COF) | Stable yet reactive acylating agent, less sensitive to moisture than acyl chlorides, clean reactions with minimal side products. | Peptide Synthesis, Fine Chemical Synthesis, LSF |

Through this building block approach, this compound facilitates the exploration of chemical space and the rational design of new molecules with tailored functions for a wide range of scientific applications.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 3-Cyanobenzoyl Fluoride (B91410) Transformations

Future research will likely concentrate on developing novel catalytic platforms to unlock the full synthetic potential of 3-cyanobenzoyl fluoride. The focus will be on transformations that are not only efficient but also selective and sustainable, moving beyond classical stoichiometric methods.

The development of greener and more atom-economical synthetic routes is a paramount goal in modern chemistry. For this compound, this involves designing catalytic systems that can selectively functionalize either the acyl fluoride or the cyano group, or activate other positions on the aromatic ring while tolerating these functionalities.

Key research directions include:

Transition-Metal Catalysis: There is considerable scope for exploring transition-metal catalysts (e.g., palladium, nickel, copper) for cross-coupling reactions. mdpi.com Future work could adapt existing C–F activation protocols to the acyl fluoride moiety for decarbonylative coupling or explore C–H activation at positions ortho to the directing cyano or acyl fluoride groups. researchgate.net The development of catalysts for the direct, sustainable synthesis of this compound from carboxylic acids, avoiding harsh traditional fluorinating agents, is also a significant area of interest. nih.govbeilstein-journals.orgresearchgate.net

Organocatalysis: The use of metal-free organocatalysts presents a sustainable alternative for activating this compound. Research may focus on chiral organocatalysts to achieve enantioselective transformations, such as asymmetric additions to the carbonyl group.

Fluoride-Free Synthesis: An emerging sustainable approach involves the synthesis of valuable chemical intermediates without the use of fluoride agents, which can be hazardous. rsc.org Adapting such principles to the synthesis and transformation of compounds like this compound represents a significant long-term goal. The table below illustrates a hypothetical screening of sustainable catalysts for a cross-coupling reaction involving this compound, reflecting the type of research that is anticipated.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene (B28343) | 100 | 85 |

| NiCl₂(dppp) | - | Dioxane | 80 | 72 |

| CuI | Phenanthroline | DMF | 110 | 65 |

| FeCl₃ | TMEDA | THF | 65 | 45 |

Photochemical and electrochemical methods offer unique activation pathways that operate under mild conditions, aligning with the principles of green chemistry. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations of this compound. sigmaaldrich.com For instance, single-electron transfer (SET) processes could generate radical intermediates, leading to previously inaccessible reaction pathways, such as radical-based C-H functionalization or cross-coupling reactions. Research into the photochemical generation of acyl radicals from this compound could open new avenues for acylation reactions.

Electrochemistry: Electrosynthesis provides a powerful, reagent-free method for driving redox reactions. wikipedia.org Future studies could investigate the electrochemical reduction of the benzonitrile (B105546) group or the oxidative addition of the acyl fluoride moiety at an electrode surface. nih.gov Electrochemical fluorination techniques could also be explored as a sustainable method for the synthesis of this compound and its derivatives. researchgate.netyoutube.com

Investigation of Unconventional Reactivity Pathways

Beyond its predictable roles in acylation and nitrile chemistry, future research is expected to uncover unconventional reactivity modes for this compound, particularly those that exploit the interplay between its two functional groups.

The simultaneous presence of a potent electrophilic acyl fluoride and a coordinating cyano group allows for unique and complex reactivity. Research in this area will focus on reactions where both groups participate, either sequentially or concertedly. For example, a reaction could be designed where an initial nucleophilic attack at the acyl fluoride triggers a subsequent intramolecular cyclization involving the cyano group. Conversely, the cyano group could act as a directing group to guide a catalyst or reagent to a specific position on the ring before a transformation involving the acyl fluoride occurs. The synthesis of complex heterocyclic structures from cyan-substituted aroyl fluorides is an area with significant potential. researchgate.net

Cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient strategy for building molecular complexity. mdpi.com this compound is an ideal candidate for inclusion in such reaction sequences. Future work could involve designing cascade processes initiated by a transformation at one of the functional groups. For example, a palladium-catalyzed carbofluorination cascade could be envisioned, where an initial reaction involving an unsaturated partner is followed by C-F bond formation. researcher.life A hypothetical cascade reaction is outlined below:

Initiation: Nucleophilic addition to the acyl fluoride.

Propagation: The resulting intermediate undergoes an intramolecular cyclization onto the cyano group.

Termination: A final rearrangement or elimination step yields a complex polycyclic product.

Such strategies would enable the rapid construction of elaborate molecular scaffolds from a relatively simple starting material.

Application in Supramolecular Chemistry and Molecular Recognition

The distinct electronic properties and structural rigidity of the this compound scaffold make it an attractive building block for supramolecular chemistry and the design of molecular sensors. nih.gov

Host-Guest Chemistry: The aromatic ring can participate in π-π stacking, while the cyano and acyl fluoride groups can act as hydrogen bond acceptors or engage in dipole-dipole interactions. Future research could involve incorporating this unit into larger macrocyclic hosts designed to bind specific guest molecules. thno.orgescholarship.org The guest binding could be modulated by external stimuli, leading to applications in smart materials or controlled-release systems. researchgate.net

Molecular Recognition and Sensing: The electron-withdrawing nature of the two functional groups can polarize the molecule, making it sensitive to its electronic environment. This property could be exploited to develop colorimetric or fluorescent sensors. For instance, a receptor containing the this compound moiety could be designed to selectively bind anions like fluoride, leading to a detectable signal change. nih.gov The table below shows hypothetical association constants for a sensor based on a this compound derivative, illustrating its potential selectivity.

| Analyte (Anion) | Association Constant (Kₐ, M⁻¹) | Detection Method |

|---|---|---|

| F⁻ | 1.5 x 10⁵ | Colorimetric/Fluorometric |

| Cl⁻ | 2.1 x 10² | Colorimetric/Fluorometric |

| Br⁻ | 1.3 x 10² | Colorimetric/Fluorometric |

| I⁻ | < 10 | Colorimetric/Fluorometric |

| AcO⁻ | 8.5 x 10³ | Colorimetric/Fluorometric |

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms represents a significant leap forward in the rapid and efficient production of compound libraries for drug discovery and materials science. These platforms, which combine robotics, software, and specialized chemical reactors, enable high-throughput screening of reaction conditions and the synthesis of a diverse array of derivatives with minimal human intervention.

The stable yet reactive nature of acyl fluorides, such as this compound, makes them particularly well-suited for automated synthesis. Their increased stability compared to acyl chlorides and bromides leads to fewer side reactions and greater compatibility with a wider range of functional groups, which is a critical advantage in the multi-step syntheses often performed on automated platforms.